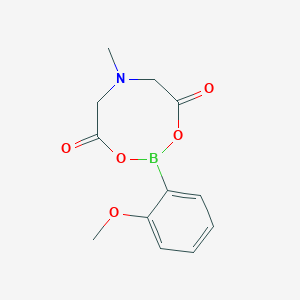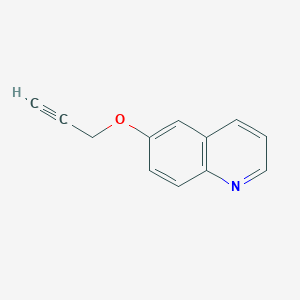![molecular formula C22H20O3 B1401519 {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone CAS No. 185140-78-7](/img/structure/B1401519.png)
{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone
説明
{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone, commonly referred to as 4-Methoxy-2-phenylethoxy-phenylmethanone, is a synthetic compound that has been used in scientific research in a variety of applications. It is a member of the phenoxy-methanone family of compounds, which are known for their wide range of biological activities.
科学的研究の応用
Antiestrogenic Activity : A study synthesizing and evaluating the antiestrogenic activity of related compounds, including [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, revealed potent antiestrogenic properties in both rats and mice. This compound exhibited high binding affinity to rat uterine cytosol estrogen receptors, exceeding that of estradiol (Jones et al., 1979).
Structural Investigation : The crystal structure of a similar compound, (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, was determined, providing insights into its molecular conformation and potential interactions (Akkurt et al., 2003).
Cancer Cell Inhibition : (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a compound from the phenstatin family, was found to exhibit potent cytotoxicity in tumor cell lines, induce G2/M cell cycle arrest, and trigger apoptosis in human leukemia HL-60 cells. This supports its potential as an anticancer therapeutic (Magalhães et al., 2013).
Supramolecular Architecture : A study on the crystal packing of (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone derivatives highlighted the functional role of non-covalent interactions in their supramolecular architectures, including lone pair-π interactions and halogen bonding (Sharma et al., 2019).
In Vivo Antitumor Effects : In vitro and in vivo studies of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone demonstrated its antitumor effects without substantial toxicity, indicating its potential in cancer therapy (Magalhães et al., 2011).
Excited-State Intramolecular Proton Transfer Fluorescence : Research on (2-hydroxy-4-methoxyphenyl)(phenyl)methanone azine revealed aggregation-induced emission and reversible thermochromism based on polymorph-dependent excited-state intramolecular proton transfer fluorescence, a novel approach for developing AIE-active materials (Wei et al., 2013).
特性
IUPAC Name |
[4-[2-(4-methoxyphenyl)ethoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-24-20-11-7-17(8-12-20)15-16-25-21-13-9-19(10-14-21)22(23)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSKPYBUJPFAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50774880 | |
| Record name | {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50774880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185140-78-7 | |
| Record name | {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50774880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



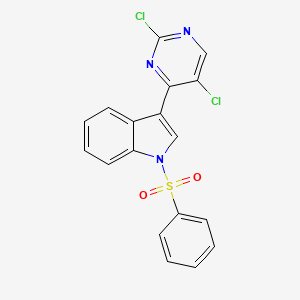
![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)


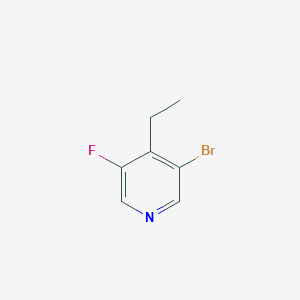
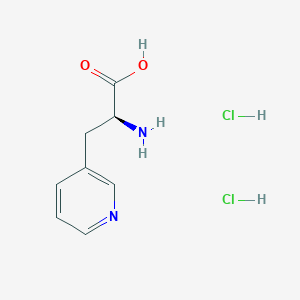
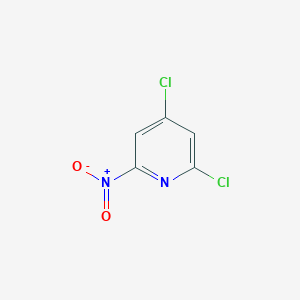
![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1401448.png)
![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)

